molecular formula C10H13NO3 B1644252 Methyl 3-hydroxyphenethylcarbamate

Methyl 3-hydroxyphenethylcarbamate

Cat. No.: B1644252
M. Wt: 195.21 g/mol
InChI Key: QWOYIYPUYIIOFH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyphenethylcarbamate (CAS: 939812-00-7) is a carbamate derivative featuring a phenethyl backbone substituted with a hydroxyl group at the 3-position of the aromatic ring and a methyl ester group on the carbamate functionality. Its molecular formula is inferred as C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) based on its nomenclature. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Ethyl 3-Hydroxyphenylcarbamate

  • Structure : Differs by replacing the methyl ester with an ethyl group (C₂H₅) and lacking the ethyl spacer between the aromatic ring and carbamate.
  • Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).
  • The absence of the phenethyl chain reduces steric bulk, which may affect binding interactions in biological systems .

3-Acetylphenyl Ethyl(Methyl)carbamate

  • Structure : Contains an acetyl group (COCH₃) at the 3-position of the phenyl ring and a mixed ethyl-methyl substitution on the carbamate.
  • Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol).
  • This compound is noted as a reference standard for Rivastigmine, a cholinesterase inhibitor, suggesting possible neuropharmacological applications .

Methyl (4-Chloro-3-(Trifluoromethyl)Phenyl)Carbamate

  • Structure : Features a chloro-trifluoromethyl substitution on the aromatic ring.
  • Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.61 g/mol).
  • Key Features : The electron-withdrawing Cl and CF₃ groups enhance chemical stability and resistance to hydrolysis. Such substitutions are common in agrochemicals and pharmaceuticals to improve bioavailability and target specificity .

3-Hydroxy-2-Phenylpropyl Carbamate

  • Structure : Incorporates a hydroxyl group on a propyl chain attached to a phenyl ring.
  • Molecular Formula: C₁₀H₁₃NO₃ (MW: 195.22 g/mol).
  • The hydroxyl group may participate in hydrogen bonding, influencing solubility and receptor interactions .

Physicochemical and Functional Comparisons

Table 1: Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-hydroxyphenethylcarbamate 939812-00-7 C₁₀H₁₃NO₃ 195.22 Phenethyl, 3-OH, methyl carbamate
Ethyl 3-hydroxyphenylcarbamate Not available C₉H₁₁NO₃ 181.19 Phenyl, 3-OH, ethyl carbamate
3-Acetylphenyl ethyl(methyl)carbamate 855300-09-3 C₁₂H₁₅NO₃ 221.25 Phenyl, 3-acetyl, ethyl-methyl carbamate
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 19448-54-5 C₉H₇ClF₃NO₂ 253.61 Phenyl, 4-Cl, 3-CF₃, methyl carbamate
3-Hydroxy-2-phenylpropyl carbamate 201215-90-9 C₁₀H₁₃NO₃ 195.22 Propyl, 2-phenyl, 3-OH, carbamate

Key Observations:

Lipophilicity : Compounds with alkyl chains (e.g., phenethyl or propyl) exhibit higher lipophilicity, favoring membrane penetration. The trifluoromethyl group in CAS 19448-54-5 further enhances this property .

Reactivity : Acetyl and trifluoromethyl groups increase electrophilicity, making these compounds more reactive in nucleophilic environments .

Properties

IUPAC Name

methyl N-[2-(3-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)11-6-5-8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYIYPUYIIOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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